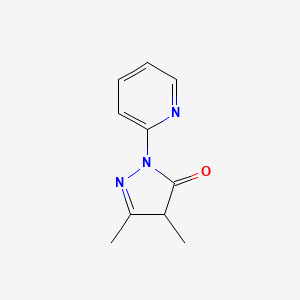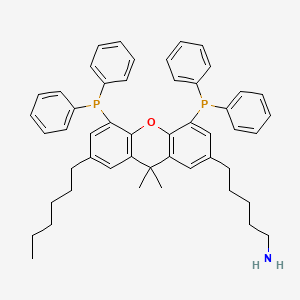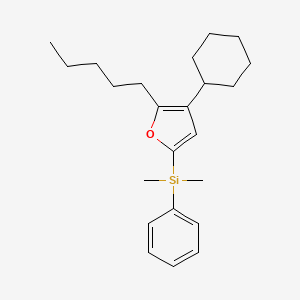![molecular formula C19H22F3N3 B12909881 N-Cycloheptyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine CAS No. 917896-45-8](/img/structure/B12909881.png)
N-Cycloheptyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-methyl-5-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine is a chemical compound known for its unique structure and properties. The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidine ring. This structure imparts significant chemical stability and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-methyl-5-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process would likely include the careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-cycloheptyl-2-methyl-5-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-cycloheptyl-2-methyl-5-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-2-methyl-5-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrimidine ring can form hydrogen bonds with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
AhR Agonist V, VAF347: A pyrimidinylphenylamine compound with a similar trifluoromethyl group, known for its immunomodulatory properties.
5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine: Another compound with a trifluoromethyl group, used in various pharmacological studies.
Uniqueness
N-cycloheptyl-2-methyl-5-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine stands out due to its unique combination of a cycloheptyl group and a pyrimidine ring, which imparts distinct chemical and biological properties. This combination makes it particularly valuable in the development of new pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
917896-45-8 |
|---|---|
Formule moléculaire |
C19H22F3N3 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
N-cycloheptyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine |
InChI |
InChI=1S/C19H22F3N3/c1-13-23-12-17(14-8-10-15(11-9-14)19(20,21)22)18(24-13)25-16-6-4-2-3-5-7-16/h8-12,16H,2-7H2,1H3,(H,23,24,25) |
Clé InChI |
SJNRBFZSVFFMJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=N1)NC2CCCCCC2)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one](/img/structure/B12909836.png)




